molecular formula C15H25NO5 B13692606 O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

Cat. No.: B13692606
M. Wt: 299.36 g/mol
InChI Key: OQSAJJZJGXXGDD-UHFFFAOYSA-N
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Description

O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a complex organic compound with a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include tert-butyl, ethyl, and hydroxy groups, as well as a bicyclo[2.2.2]octane core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the tert-butyl and ethyl groups. The hydroxy group is then added through a selective oxidation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and diethyl ether, and catalysts like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce a more saturated bicyclic compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing pathways related to its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is unique due to its combination of tert-butyl, ethyl, and hydroxy groups on a bicyclic core. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSAJJZJGXXGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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